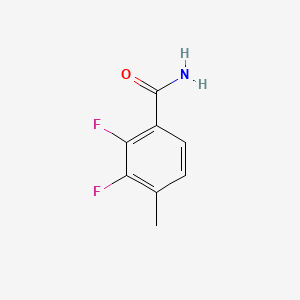

2,3-Difluoro-4-methylbenzamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3-difluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPKXGWPXBRCLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378905 | |

| Record name | 2,3-difluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-35-3 | |

| Record name | 2,3-Difluoro-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-difluoro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261763-35-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,3-difluoro-4-methylbenzamide and Analogous Benzamide Scaffolds

Strategic Approaches to Benzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis. For benzamides, this typically involves the coupling of a benzoic acid derivative with an amine. The choice of method depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions.

Amide Bond Formation via Coupling Reactions

Coupling reactions are the most prevalent methods for constructing amide bonds, valued for their efficiency and broad applicability. These reactions generally involve the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

The direct condensation of carboxylic acids and amines is often challenging due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, peptide coupling reagents are employed to activate the carboxylic acid. fishersci.it 1-Hydroxybenzotriazole (HOBt) is a classic additive used in conjunction with a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). bachem.comnih.govluxembourg-bio.com

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide. This intermediate then reacts with HOBt to form an active HOBt ester. The amine subsequently attacks this activated ester, yielding the desired amide and regenerating HOBt. The use of HOBt as an additive has been shown to suppress side reactions and reduce the extent of racemization when chiral carboxylic acids are used. luxembourg-bio.compeptide.com The general mechanism is outlined below:

Activation: The carboxylic acid reacts with the carbodiimide to form the O-acylisourea.

Active Ester Formation: The O-acylisourea reacts with HOBt to generate the HOBt active ester.

Aminolysis: The amine attacks the active ester to form the amide bond.

A variety of coupling reagents have been developed based on the HOBt structure, including HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which are known for their high efficiency. peptide.com

Table 1: Common Peptide Coupling Reagents and Additives

| Reagent/Additive | Full Name | Function |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide coupling agent. bachem.compeptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide coupling agent. nih.govpeptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive to reduce side reactions and racemization. bachem.comluxembourg-bio.compeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient uronium-based coupling reagent. peptide.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Efficient uronium-based coupling reagent. peptide.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A safer and highly efficient coupling reagent. peptide.com |

A traditional and robust method for amide synthesis is the reaction of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction. fishersci.itwikipedia.org This method is widely used due to the high reactivity of acyl chlorides. pearson.com The starting 2,3-difluoro-4-methylbenzoyl chloride can be prepared from the corresponding 2,3-difluoro-4-methylbenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itchemicalbook.comgoogle.com

The reaction between the acyl chloride and the amine is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine) or an aqueous base, to neutralize the hydrochloric acid byproduct. fishersci.itwikipedia.org The reaction is often performed in a two-phase solvent system, with the reactants in an organic solvent and the base in an aqueous phase. wikipedia.org Recent developments have explored more environmentally friendly conditions, using bio-based solvents like Cyrene™ or conducting the reaction in aqueous surfactant solutions. acs.orgrsc.org

Table 2: Examples of Schotten-Baumann Reaction Conditions

| Base | Solvent System | Key Features |

| Pyridine/Tertiary Amine | Aprotic solvents (DCM, THF) | Standard laboratory procedure. fishersci.it |

| Aqueous NaOH | Water/Organic Solvent | Classic Schotten-Baumann conditions, two-phase system. wikipedia.org |

| DIPEA | Aqueous TPGS-750-M | "Green" chemistry approach using a surfactant in water. acs.org |

| - | Cyrene™ | Use of a bio-alternative solvent to replace toxic polar aprotic solvents. rsc.org |

Transition-Metal-Catalyzed Benzamide Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for forming C-N bonds, offering alternative pathways for benzamide synthesis that can tolerate a wider range of functional groups and utilize different starting materials.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to the synthesis of amides. syr.edu One such method involves the palladium-catalyzed coupling of aryl halides with amidines. This approach provides a direct route to N-aryl amides. While specific examples for 2,3-difluoro-4-methylbenzamide are not detailed, the general methodology is applicable to a range of substituted aryl halides. The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amidine and subsequent reductive elimination to form the N-aryl amide and regenerate the catalyst. syr.edu

Another innovative palladium-catalyzed approach involves the use of masked isocyanates. bac-lac.gc.ca Isocyanates are highly reactive electrophiles for amide formation, but their high reactivity can lead to poor functional group tolerance and side reactions like polymerization. bac-lac.gc.ca By using a "blocking group," a bench-stable masked isocyanate precursor can be employed, which releases the reactive isocyanate in situ. bac-lac.gc.ca

A palladium-catalyzed method has been developed for the synthesis of amides from aryl boroxines and masked isocyanates. bac-lac.gc.ca This reaction proceeds under mild conditions, catalyzed by a palladium(II) acetate/SPhos system. bac-lac.gc.ca A related palladium-mediated protocol involves the extrusion of carbon dioxide from a carboxylic acid, followed by the insertion of an isocyanate to form the benzamide. researchgate.netfigshare.com These methods offer a novel and atom-economical route to benzamides. researchgate.net

Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides via C-H Activation

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering an efficient way to introduce complexity into molecules. Palladium catalysis has been instrumental in this field, particularly for the ortho-acylation of benzamides.

A notable development in this area is the palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides using arylglyoxylic acids. nih.gov This method circumvents the need for pre-functionalized starting materials. The reaction proceeds via an ortho C-H palladation mechanism in both acyclic and cyclic N,N-dialkylbenzamides, leading to the formation of ortho-acylated tertiary benzamides in good to excellent yields. nih.gov Mechanistic studies suggest a Pd(II)/Pd(III) catalytic cycle, where the amide nitrogen exhibits weak coordination to the palladium center. nih.gov

Similarly, a palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids has been described. acs.org This reaction demonstrates high selectivity for mono-acylation. acs.org The process is believed to occur through weak O-coordination, highlighting the nuanced role of the directing group in facilitating the C-H activation step. acs.org When secondary benzamides are used, the resulting ortho-acylated products can undergo intramolecular cyclization to yield isoindolinone derivatives. acs.org

The scope of tertiary benzamides in these reactions is broad, accommodating various substituents on the aromatic ring. researchgate.net Research has shown that both dialkyl and cyclic amides can serve as effective directing groups. mdpi.com These methodologies provide a direct route to ortho-acylated benzamides, which are valuable intermediates for further synthetic transformations. acs.org

Table 1: Examples of Palladium-Catalyzed Ortho-Acylation of Tertiary Benzamides

| Substrate (Tertiary Benzamide) | Acyl Source | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N,N-dialkylbenzamide | Arylglyoxylic Acid | Palladium catalyst | ortho-Acylated tertiary benzamide | Good to Excellent | nih.gov |

Oxidative Synthesis Routes

Oxidative reactions provide alternative pathways for the synthesis of functionalized benzamides, often under mild and metal-free conditions.

A novel method for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides has been developed utilizing iodosylbenzene (PhIO) as an oxidant. mdpi.com This reaction proceeds efficiently in trifluoroacetic acid (TFA) at room temperature with a substrate-to-oxidant ratio of 1:2. mdpi.com The proposed mechanism involves the oxidation of the substrate by PhIO to form an oxonium intermediate. mdpi.com Subsequent intramolecular nucleophilic attack by the amide nitrogen forms a six-membered intermediate, which then eliminates iodobenzene to generate the target product after deprotonation. mdpi.com

This PhIO-mediated oxidation is characterized by its mild reaction conditions, broad substrate applicability, and metal-free nature, offering a significant advantage for synthesizing hydroxyphenoxybenzamide derivatives that are otherwise challenging to prepare. mdpi.com

Table 2: PhIO-Mediated Oxidation for the Synthesis of 2-(hydroxyphenoxy)benzamide Derivatives

| Substrate | Oxidant | Solvent | Temperature | Product | Reference |

|---|

Derivatization and Structural Modification Strategies

The functionalization of the benzamide core is crucial for tuning the properties of the final compound. Directed C-H functionalization and the incorporation of halogens are key strategies in this regard.

Directed C-H functionalization allows for the selective introduction of various functional groups onto the aromatic ring of benzamides. The amide group itself can act as a directing group, facilitating reactions at the ortho position.

Copper-mediated ortho-C–H radiofluorination of aromatic carboxylic acids protected as 8-aminoquinoline benzamides has been reported. nih.govnih.gov This method uses K18F and is compatible with a wide range of functional groups, enabling the late-stage introduction of fluorine-18 for applications such as positron emission tomography (PET) imaging. nih.gov

Furthermore, iron-catalyzed, fluoroamide-directed C–H fluorination has been demonstrated for benzylic, allylic, and unactivated C–H bonds. acs.org In this process, N-fluoro-2-methylbenzamides, upon exposure to a catalytic amount of iron(II) triflate, undergo chemoselective fluorine transfer to yield the corresponding fluorides in high yields. acs.org This reaction showcases broad substrate scope and functional group tolerance without the need for noble metal catalysts. acs.org

The introduction of halogen atoms into the benzamide structure can significantly influence the compound's physicochemical and biological properties. ontosight.ai Various methods have been developed for the regioselective halogenation of benzamides.

Nickel(II)-catalyzed halogenation of benzamides using N-halosuccinimides (NXS, where X = Cl, Br, I) as the halogenating agent and triflic acid (TfOH) as an additive has been shown to be effective. rsc.org The amide directing group facilitates the C–H activation by forming a chelate complex with the nickel catalyst. rsc.org

Palladium(II) salts have been used for the regioselective ortho C–H bromination and iodination of challenging aliphatic arylacetamide derivatives, again using N-halosuccinimides as the halogen source. rsc.org This protocol is notable as it represents the first example of direct bromination and iodination of arenes with a primary amide group without requiring bulky auxiliaries. rsc.org

Iridium-catalyzed ortho-halogenation of tertiary benzamides, such as N,N-diisopropylbenzamide, has also been explored. rsc.org Using [Cp*IrCl2]2, AgOTf, and acetic acid, various iodinated derivatives were synthesized with good tolerance for both electron-donating and electron-withdrawing groups at the para-position. rsc.org

The structural impact of halogenation has been systematically studied. For instance, in a series of halogenated benzamides, the position of difluoro- and methyl- substituents on the benzamide backbone was varied to analyze trends in their solid-state structures. dcu.ie

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(4-Hydroxyphenoxy)benzamide |

| 2-Aryloxybenzamide |

| Iodosylbenzene (PhIO) |

| Iodobenzene |

| N-fluoro-2-methylbenzamide |

| N,N-diisopropylbenzamide |

Cyclization Reactions involving Benzamide Intermediates

The structural framework of benzamides is a key precursor for intramolecular and intermolecular cyclization reactions, leading to a diverse array of fused heterocyclic compounds. The strategic placement of reactive functional groups on the benzamide core enables the formation of new rings through various synthetic methodologies.

Formation of Quinazolinone Derivatives from 2-Amino Benzamides

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with significant biological activities. mdpi.comacs.org The synthesis of the quinazolinone core is frequently achieved through the cyclization of 2-aminobenzamide derivatives with a one-carbon (C1) source. rsc.org

Various methodologies have been developed to facilitate this transformation. A copper-catalyzed approach utilizes methanol as both a C1 source and a green solvent. In this method, 2-aminobenzamide reacts with methanol in the presence of a copper catalyst and cesium carbonate (Cs₂CO₃) as a base. rsc.org The proposed mechanism involves the copper-catalyzed oxidation of methanol to formaldehyde, which then reacts with 2-aminobenzamide to form an imine intermediate. Subsequent intramolecular cyclization and oxidation yield the final quinazolinone product. rsc.org Microwave-assisted, solvent-free conditions have also been employed with a copper catalyst to react 2-aminobenzamides with various alcohols, achieving moderate to high yields of up to 92%. mdpi.com

Another strategy involves the reaction of 2-aminobenzamides with tertiary amines, catalyzed by a copper complex under aerobic conditions. nih.gov This one-pot reaction proceeds through the decomposition of the tertiary amine to an aldehyde, which then condenses with the 2-aminobenzamide, followed by cyclization and oxidation. nih.gov Furthermore, visible-light-mediated synthesis has been reported, where 2-aminobenzamides react with benzyl bromides in methanol at room temperature, obviating the need for a photocatalyst or other additives. acs.org This reaction is believed to proceed via a radical pathway. acs.org Electrochemical methods offer another alternative, using acetic acid as a mediator for the acid-catalyzed cyclization of 2-aminobenzamides with aldehydes at room temperature. nih.gov

The following table summarizes various methods for the synthesis of quinazolinone derivatives from 2-aminobenzamides.

| Starting Materials | Reagents & Conditions | Product Type | Yield | Citation |

| 2-Aminobenzamide, Methanol | CuI (20 mol%), Cs₂CO₃ (1.5 equiv.), O₂, Microwave 130 °C, 2 h | Quinazolinone | up to 92% | mdpi.com |

| 2-Aminobenzamides, Tertiary Amines | Cu₂O (catalyst), PCy₃ (ligand), CHCl₃, Aerobic | Quinazolinone derivatives | up to 91% | nih.gov |

| 2-Aminobenzamide, Benzyl Bromide | Blue LED (18 W), Methanol, Room Temp, 28 h | 2-Phenylquinazolin-4(3H)-one | 93% | acs.org |

| 2-Aminobenzamide, Benzaldehyde | Carbon/Aluminum electrodes, Acetic Acid, MeOH, Room Temp | 2-Phenylquinazolin-4(3H)-one | 85% | nih.gov |

| 2-Aminobenzamides, β-Ketoesters | H₃PO₃, Ethanol, 50 °C | 2-Substituted-quinazolinones | 86-95% | organic-chemistry.org |

| 2-Aminobenzamides, Alkenes | Pd(OAc)₂, DPEPhos, O₂, Dioxane, 120 °C | Quinazolinone derivatives | Good | beilstein-journals.org |

Synthesis of Phenanthridinones from o-Halobenzamides

Phenanthridinones are a class of polycyclic aromatic compounds containing a lactam moiety. Their synthesis is often accomplished through intramolecular cyclization of ortho-halobenzamides. Palladium-catalyzed reactions are particularly prominent in achieving this transformation.

One of the key methods is the palladium-catalyzed annulation of arynes by substituted o-halobenzamides. researchgate.netchemrxiv.orgresearchgate.net This approach allows for the one-step synthesis of N-substituted phenanthridinones through the simultaneous formation of a C-C and a C-N bond. chemrxiv.org The reaction typically involves an o-halobenzamide, an aryne precursor like 2-(trimethylsilyl)aryl triflate, a fluoride source such as cesium fluoride (CsF) to generate the aryne in situ, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., dppm). researchgate.net The methodology is valued for its tolerance of a wide variety of functional groups on both the benzamide and aryne components. researchgate.netresearchgate.net

Another powerful strategy is the direct intramolecular C-H arylation. A protocol for the synthesis of N-H phenanthridinones involves a palladium-catalyzed one-pot reaction that combines C-H activation, cyclization, and decarboxylation of N-Boc protected o-halobenzamides. This method is advantageous as it can be applied to less reactive starting materials like o-chlorobenzamides and provides the N-H phenanthridinone core directly, which can be challenging to obtain through other routes due to potential side reactions. These C-H activation strategies are atom-economical and avoid the need for pre-functionalized substrates.

The table below details examples of palladium-catalyzed synthesis of phenanthridinones.

| Starting Material | Reagents & Conditions | Product | Yield | Citation |

| N-Allyl-2-bromobenzamide | 2-(Trimethylsilyl)phenyl triflate, CsF, Pd(OAc)₂, dppm, Toluene/MeCN, 110 °C | N-Allylphenanthridinone | 85% | researchgate.net |

| 2-Bromo-N-phenylbenzamide | 2-(Trimethylsilyl)phenyl triflate, CsF, Pd(OAc)₂, dppm, Toluene/MeCN, 110 °C | N-Phenylphenanthridinone | 83% | researchgate.net |

| N-Boc-2-chloro-N-(p-tolyl)benzamide | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMA, 130 °C | 2-Methylphenanthridinone | 95% | |

| N-Boc-2-bromo-N-(m-methoxyphenyl)benzamide | Pd(OAc)₂, P(o-tolyl)₃, K₂CO₃, DMA, 130 °C | 3-Methoxyphenanthridinone | 93% | |

| 2-Bromobenzamide, Aryl Iodide | Pd(OAc)₂, Norbornene, K₂CO₃ | Phenanthridinone derivatives | Good |

Construction of Imidazo[1,2-a]-N-heterocyclic Systems

The imidazo[1,2-a]-N-heterocycle framework is a core structure in many biologically active compounds. While many syntheses of the parent imidazo[1,2-a]pyridine system start from 2-aminopyridines, chemrxiv.org methodologies utilizing benzamide scaffolds provide a route to more complex, fused systems like benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidines.

One such method involves the copper-catalyzed coupling and cyclization of N-(2-halophenyl)propiolamides with cyanamide. rsc.org This reaction constructs the benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidin-4(10H)-one scaffold. The process highlights the utility of appropriately substituted benzamide analogs in building intricate N-fused hybrid structures. rsc.org The transformation is believed to proceed through a sequence of intermolecular C-N coupling, followed by an intramolecular C-N bond-forming cyclization and subsequent tautomerization. rsc.org This strategy expands the synthetic toolkit for accessing diverse heterocyclic systems from readily available benzamide-related starting materials.

| Starting Material | Reagents & Conditions | Product | Yield | Citation |

| N-(2-halophenyl)propiolamides, Cyanamide | Copper catalyst, Ligand | Benzo rsc.orgresearchgate.netimidazo[1,2-a]pyrimidin-4(10H)-ones | Not specified | rsc.org |

| 2-(2-bromovinyl)benzimidazoles, Cyanamide | CuI, Base, DMF, Microwave irradiation | Benzo rsc.orgresearchgate.netimidazo[1,2-c]pyrimidin-1-amines | Moderate to Good | rsc.org |

Q & A

Q. What are the recommended methods for synthesizing 2,3-Difluoro-4-methylbenzamide, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehyde derivatives and triazole intermediates under reflux conditions in ethanol with catalytic glacial acetic acid. Key parameters include stoichiometric ratios (e.g., 0.001 mol of reactants), solvent polarity, and reflux duration (e.g., 4 hours). Post-reaction purification via solvent evaporation and filtration is critical for yield optimization .

- Relevance : This method aligns with protocols for structurally analogous benzamides, though substituent-specific adjustments (e.g., fluorine positioning) may require temperature modulation or alternative catalysts.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm fluorine positioning and methyl group integration.

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>95%).

- Melting Point : Reported melting point ranges (158–162°C) serve as a preliminary purity indicator .

Q. What are the key physicochemical properties of this compound relevant to solubility and reactivity?

- Methodological Answer :

- Molecular Weight : 171.15 g/mol (calculated from ).

- LogP : Estimated at ~2.1 (using computational tools), indicating moderate hydrophobicity.

- Solubility : Sparingly soluble in water; prefers polar aprotic solvents (e.g., DMF, DMSO) for experimental workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across different studies?

- Methodological Answer :

- Comparative Analysis : Cross-validate spectra with structurally similar compounds (e.g., 3,4-difluorobenzoic acid derivatives) .

- Isotopic Labeling : Use deuterated analogs (e.g., -substituted) to isolate coupling patterns and resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction (as used for related benzamides) provides definitive bond-length and angle data .

Q. What strategies are effective for optimizing the synthetic yield of this compound under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters like temperature (80–120°C), solvent (ethanol vs. THF), and catalyst loading (acetic acid vs. p-toluenesulfonic acid).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., imine or amide bonds) .

- Byproduct Analysis : GC-MS identifies side products (e.g., hydrolyzed intermediates) to refine reaction pathways .

Q. How does the electronic environment of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculates partial charges and frontier molecular orbitals to predict reactive sites.

- Kinetic Studies : Compare reaction rates with mono-fluoro or non-fluorinated analogs to assess fluorine’s electron-withdrawing effects .

- Isotope Effects : Substitute or to study isotopic impacts on reaction mechanisms .

Q. What stability challenges arise when storing this compound, and how can degradation be mitigated?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV-vis) to identify degradation pathways.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation.

- Analytical Tracking : Use HPLC-MS to detect degradation products (e.g., hydrolyzed benzamide or fluorinated byproducts) .

Q. How can researchers validate the biological activity of this compound in target-binding assays?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to protein targets (e.g., enzymes or receptors).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and thermodynamic parameters (, ).

- Mutagenesis Studies : Modify target residues (e.g., serine or tyrosine) to assess fluorine’s role in hydrogen bonding or steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.